4-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile
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Overview
Description
4-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile is a complex organic compound that features a unique structure combining pyrrole, thieno, and pyridine rings. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylpyrrole with a suitable thieno[2,3-b]pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrole and thieno rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
4-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
- 3-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-1-(2-methylphenyl)urea
Uniqueness
4-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile stands out due to its unique combination of pyrrole, thieno, and pyridine rings, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research applications[8][8].
Properties
Molecular Formula |
C20H15N3S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-(4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C20H15N3S/c1-13-11-14(2)22-20-17(13)18(23-9-3-4-10-23)19(24-20)16-7-5-15(12-21)6-8-16/h3-11H,1-2H3 |
InChI Key |
KJGNFOKRBNMSHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C3=CC=C(C=C3)C#N)N4C=CC=C4)C |
Origin of Product |
United States |
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